Tris succinate

Description

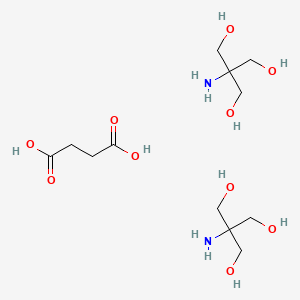

The exact mass of the compound Di(tris[hydroxymethyl]aminomethane) succinate is 360.17439509 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H11NO3.C4H6O4/c2*5-4(1-6,2-7)3-8;5-3(6)1-2-4(7)8/h2*6-8H,1-3,5H2;1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZQNZZGQDONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101004826 | |

| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Sigma-Aldrich MSDS] | |

| Record name | Tris(hydroxymethyl)aminomethane succinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

84540-64-7, 85169-32-0 | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085169320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101004826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Succinic acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris-Succinate Buffer for Researchers, Scientists, and Drug Development Professionals

An Introduction to the Versatile Tris-Succinate Buffer System

Tris-succinate buffer is a versatile buffer system employed in various biochemical and molecular biology applications. It combines the buffering capacities of Tris (tris(hydroxymethyl)aminomethane), which is effective in the physiological pH range of 7.0 to 9.0, and succinic acid, a dicarboxylic acid that buffers effectively in the acidic range of 4.5 to 6.0.[1] This combination allows for the formulation of a buffer with a potentially broad and customizable pH range, making it suitable for a variety of experimental conditions. Tris-succinate buffer is particularly noted for its application in enzyme assays, such as the enzymatic assay of succinic thiokinase.

Core Components and Their Properties

The efficacy of Tris-succinate buffer stems from the distinct chemical properties of its two main components:

-

Tris (tris(hydroxymethyl)aminomethane): A primary amine widely used in biological research for its buffering capacity in the neutral to slightly alkaline pH range. It is a cost-effective and robust buffering agent.[2] However, the pH of Tris buffers is known to be temperature-dependent, with the pKa decreasing as the temperature rises.[3][4][5][6]

-

Succinic Acid: A dicarboxylic acid that serves as an intermediate in the citric acid cycle.[7] As a buffer, it is effective in maintaining a stable pH in the acidic range.

The combination of these two components in a single buffer system provides a wider effective pH range than either component alone. The final pH of the Tris-succinate buffer can be adjusted by varying the ratio of Tris to succinic acid.

Quantitative Data Summary

The following tables summarize the key quantitative data for the individual components of the Tris-succinate buffer system. Data for the combined buffer system is application-specific and should be determined empirically for each experimental setup.

| Buffer Component | Chemical Formula | Molecular Weight ( g/mol ) | pKa (at 25°C) | Effective pH Range |

| Tris | C₄H₁₁NO₃ | 121.14 | 8.1 | 7.0 - 9.0[1] |

| Succinic Acid | C₄H₆O₄ | 118.09 | pKa₁ = 4.2, pKa₂ = 5.6 | 3.2 - 6.6 |

Temperature Dependence of Tris Buffer pH

The pH of Tris-containing buffers is notably sensitive to temperature changes. This is a critical consideration for experiments conducted at temperatures other than ambient.

| Temperature Change | Approximate pH Change per °C |

| Decrease from 25°C to 5°C | +0.03 units[3] |

| Increase from 25°C to 37°C | -0.025 units[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments where Tris-succinate buffer is or can be effectively utilized.

Protocol 1: Preparation of Tris-Succinate Buffer for Enzymatic Assays

This protocol is adapted from the enzymatic assay for succinic thiokinase.

Materials:

-

Tris base (tris(hydroxymethyl)aminomethane)

-

Succinic acid

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Prepare a 0.1 M Tris stock solution: Dissolve 12.11 g of Tris base in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.

-

Prepare a 0.1 M succinic acid stock solution: Dissolve 11.81 g of succinic acid in 800 mL of deionized water. Adjust the volume to 1 L with deionized water.

-

Prepare the Tris-succinate buffer: To prepare a 0.05 M Tris-succinate buffer, start with a desired volume of the 0.1 M Tris stock solution.

-

pH Adjustment: While stirring, slowly add the 0.1 M succinic acid solution to the Tris solution until the desired pH is reached. For example, for a pH of 8.2, you will be titrating the Tris base with succinic acid.

-

Final Volume Adjustment: Once the target pH is achieved, add deionized water to reach the final desired volume, ensuring the final concentration of Tris is 50 mM.

-

Verification: Verify the final pH of the buffer solution using a calibrated pH meter.

Protocol 2: Experimental Workflow for Succinate (B1194679) Dehydrogenase (Complex II) Activity Assay

This workflow describes a colorimetric assay to measure the activity of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. While some commercial kits provide their own assay buffers, a Tris-based buffer is commonly used, and a Tris-succinate buffer can be adapted for this purpose.

Principle:

Succinate dehydrogenase (SDH) oxidizes succinate to fumarate, and in the process, reduces a dye, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically. The rate of color change is proportional to the SDH activity.

Materials:

-

Isolated mitochondria or cell lysates

-

Tris-succinate buffer (e.g., 50 mM, pH 7.2)

-

Sodium succinate solution (substrate)

-

2,6-dichlorophenolindophenol (DCIP) solution (electron acceptor)

-

Rotenone (Complex I inhibitor)

-

Antimycin A (Complex III inhibitor)

-

Potassium cyanide (KCN) (Complex IV inhibitor)

-

Spectrophotometer capable of reading at 600 nm

Experimental Workflow Diagram:

Caption: Workflow for Succinate Dehydrogenase Activity Assay.

Procedure:

-

Prepare the reaction mixture: In a microplate well, add the Tris-succinate buffer, rotenone, antimycin A, and KCN.

-

Add the sample: Add the mitochondrial suspension or cell lysate to the wells.

-

Add the electron acceptor: Add the DCIP solution to the wells.

-

Equilibrate: Incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.

-

Initiate the reaction: Add the sodium succinate solution to start the reaction.

-

Measure absorbance: Immediately begin measuring the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

-

Calculate activity: The rate of decrease in absorbance is proportional to the SDH activity. Calculate the activity based on the extinction coefficient of DCIP.

Signaling Pathway Visualization

Tris-succinate buffer can be relevant in studying cellular signaling pathways where succinate acts as a signaling molecule, particularly through its receptor, the succinate receptor 1 (SUCNR1), also known as GPR91.[8]

Succinate Receptor (SUCNR1) Signaling Pathway

Extracellular succinate can bind to and activate SUCNR1, a G protein-coupled receptor (GPCR). This activation can trigger various downstream signaling cascades, influencing processes like inflammation and blood pressure regulation.

Caption: Activation of the SUCNR1 signaling pathway by succinate.

Conclusion

Tris-succinate buffer offers a flexible and effective buffering system for a range of biochemical and cellular assays. Its potential for a broad pH range makes it a valuable tool for researchers and drug development professionals. When using Tris-succinate buffer, it is crucial to consider the temperature sensitivity of the Tris component and to empirically determine the optimal buffer composition and pH for each specific application. The detailed protocols and pathway visualizations provided in this guide serve as a foundation for the effective utilization of Tris-succinate buffer in scientific research.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]

- 2. Tris Buffer | Bio-Rad [bio-rad.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. promega.com [promega.com]

- 5. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Ready-to-Assay SUCNR1/GPR91 Succinate Receptor Frozen Cells [discoverx.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Tris Succinate (B1194679) Salt

Tris succinate, the salt formed from the organic amine Tris (tromethamine) and the dicarboxylic acid succinic acid, is a crucial buffer component in numerous biochemical and pharmaceutical applications. Its utility lies in its ability to maintain a stable pH in the physiologically relevant range. This technical guide provides a comprehensive overview of the synthesis, characterization, and quality control of this compound salt, with a focus on the common 2:1 molar ratio of Tris to succinic acid.

Physicochemical and General Properties

This compound is typically a white, crystalline, and hygroscopic solid.[1][2] Its properties are derived from its constituent components: Tris, a primary amine that acts as a weak base, and succinic acid, a dicarboxylic acid. The 2:1 salt, also known as Di-Tris succinate, is formed by the neutralization of both carboxylic acid protons of succinic acid by two equivalents of Tris.

Table 1: Physicochemical Properties of this compound (2:1)

| Property | Value | Reference(s) |

| IUPAC Name | bis(2-amino-2-(hydroxymethyl)propane-1,3-diol);butanedioic acid | [1] |

| Synonyms | Trizma succinate, Di(tris[hydroxymethyl]aminomethane) succinate | [1][2] |

| CAS Number | 85169-32-0 (for 2:1 salt) | [2][3] |

| Molecular Formula | C₁₂H₂₈N₂O₁₀ | [1] |

| Molecular Weight | 360.36 g/mol | [1][2][3] |

| Appearance | White crystalline compound | [2] |

| Physical Description | Hygroscopic solid | [1] |

| Purity (Assay) | ≥98% to 99.0% (by non-aqueous titration) | [2][3] |

| Solubility | A 10% aqueous solution is clear and colorless | [2] |

Synthesis of this compound Salt

The synthesis of this compound is a straightforward acid-base neutralization reaction. Two molecules of Tris base react with one molecule of succinic acid to form the 2:1 salt. The reaction is typically performed in a suitable solvent that allows for the dissolution of the reactants and subsequent crystallization of the salt product.

Chemical Reaction

Caption: Acid-base neutralization reaction for the formation of this compound.

Experimental Protocol: Synthesis and Isolation

This section outlines a detailed, representative methodology for the synthesis and isolation of solid this compound salt.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base), ≥99% purity

-

Succinic acid, ≥99% purity

-

Ethanol (B145695) (95% or absolute)

-

Deionized water

-

Reaction vessel with magnetic stirring and heating capabilities

-

Buchner funnel and vacuum flask

-

Vacuum oven

Procedure:

-

Dissolution of Reactants:

-

In a reaction vessel, dissolve 2.00 moles of Tris base (242.28 g) in a minimal amount of a warm solvent mixture, such as 9:1 ethanol:water. Stir until a clear solution is obtained.

-

In a separate beaker, dissolve 1.00 mole of succinic acid (118.09 g) in the same warm solvent.

-

-

Reaction (Salt Formation):

-

Slowly add the succinic acid solution to the stirring Tris base solution.

-

A mild exotherm may be observed. The salt may begin to precipitate immediately depending on the concentration and temperature.

-

Continue stirring the mixture for 1-2 hours to ensure the reaction goes to completion.

-

-

Crystallization and Isolation:

-

Slowly cool the reaction mixture to room temperature, and then further cool in an ice bath for at least 1 hour to maximize crystal formation.

-

Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two small portions of cold ethanol to remove any unreacted starting materials.

-

-

Drying:

-

Dry the collected this compound salt in a vacuum oven at 50-60°C until a constant weight is achieved. This removes residual solvent and moisture.

-

-

Storage:

-

Store the final product in a tightly sealed container in a desiccator, as the salt is hygroscopic.[1]

-

Experimental and Logical Workflows

The synthesis and analysis of this compound follow a logical progression from reaction to final product characterization.

Caption: General workflow for the synthesis and purification of this compound salt.

Caption: Workflow for the analytical characterization of synthesized this compound.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized salt.

Table 2: Summary of Analytical Characterization Data

| Analysis Method | Parameter Measured | Expected Outcome / Specification | Reference(s) |

| Appearance | Visual Inspection | White crystalline compound. | [2] |

| Assay | Purity (% w/w) | ≥99.0% (by non-aqueous titration). | [2] |

| Loss on Drying | Volatile Impurities | ≤0.2%. | [2] |

| Sulphated Ash | Non-volatile Impurities | ≤0.1%. | [2] |

| Chloride (Cl) | Specific Anionic Impurity | ≤0.001%. | [2] |

| Sulphate (SO₄) | Specific Anionic Impurity | ≤0.005%. | [2] |

| Heavy Metals (as Pb) | Metallic Impurities | ≤0.001%. | [2] |

| FTIR Spectroscopy | Functional Groups | Presence of O-H, N-H⁺, and carboxylate (COO⁻) stretches. Absence of carboxylic acid C=O stretch (~1700 cm⁻¹). | - |

| ¹H NMR Spectroscopy | Proton Environment | Signals corresponding to Tris -CH₂OH protons (~3.6-3.7 ppm) and succinate -CH₂- protons (~2.4-2.5 ppm). Absence of carboxylic acid proton signal. | [1] |

Detailed Methodologies

1. Assay (Non-Aqueous Titration) A non-aqueous titration is a suitable method for quantifying the Tris component of the salt.[2]

-

Principle: The sample is dissolved in a non-aqueous solvent (e.g., glacial acetic acid). The basic amine functionality of the Tris moiety is then titrated with a standardized solution of a strong acid in a non-aqueous solvent, such as perchloric acid in dioxane. The endpoint is determined potentiometrically.

2. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is used to confirm the formation of the salt by identifying the key functional groups.

-

Principle: The analysis relies on the difference in vibrational frequencies between the carboxylic acid group of succinic acid and the carboxylate anion in the final salt.

-

Expected Observations:

-

Disappearance of the strong, broad C=O stretching band of the carboxylic acid, typically seen around 1700 cm⁻¹.

-

Appearance of two characteristic carboxylate (COO⁻) bands: an asymmetric stretching band (strong, ~1550-1610 cm⁻¹) and a symmetric stretching band (weaker, ~1400-1440 cm⁻¹).

-

Broad bands in the 3200-3500 cm⁻¹ region corresponding to O-H stretching from the hydroxymethyl groups.

-

Broadening of the N-H stretching bands (shifted to lower wavenumbers) due to the formation of the ammonium (B1175870) ion (R-NH₃⁺).

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are used to confirm the structure and the 2:1 ratio of the components.

-

Principle: The chemical environment of each proton and carbon atom is analyzed. Salt formation causes shifts in the signals of atoms near the reacting sites (the amine and carboxylic acid groups).

-

Expected ¹H NMR Observations:

-

A singlet for the four equivalent methylene (B1212753) protons (-CH₂-) of the succinate anion, expected around δ 2.4-2.5 ppm. The single peak confirms the deprotonation of both carboxylic acid groups.

-

A singlet for the six equivalent hydroxymethyl protons (-CH₂OH) of the two Tris cations, expected around δ 3.6-3.7 ppm.

-

The absence of the acidic proton signal from succinic acid (which would appear far downfield, >10 ppm).

-

Integration of the signal areas should confirm the 4:12 (or 1:3) proton ratio between the succinate and Tris moieties, respectively, which corresponds to the 1:2 molar ratio of the molecules.

-

4. High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess purity and detect any unreacted starting materials.

-

Principle: Since Tris and succinic acid lack strong UV chromophores, detection methods like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are more suitable. A mixed-mode chromatography column (e.g., Primesep 100) can simultaneously retain the basic Tris cation and the acidic succinate anion, allowing for their separation and quantification in a single run.

-

Mobile Phase: A typical mobile phase would consist of an acidified water/acetonitrile gradient. For LC/MS compatibility, volatile buffers like ammonium formate (B1220265) or acetate (B1210297) can be used.

References

Tris Succinate Buffer: A Technical Guide to pKa, Buffering Range, and Biological Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Tris succinate (B1194679) buffers, detailing their physicochemical properties and roles in biological systems. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the fundamental knowledge required for the effective application of these buffer systems in experimental design and pharmaceutical formulation.

Core Concepts: pKa and Buffering Range

A buffer solution resists changes in pH upon the addition of an acid or base. The effectiveness of a buffer is determined by its pKa and buffering range. The pKa is the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The buffering range is the pH range over which a buffer can effectively neutralize added acids and bases without a significant change in pH. Generally, the effective buffering range is considered to be pKa ± 1.

Tris

Tris(hydroxymethyl)aminomethane, commonly known as Tris, is a primary amine that is widely used as a biological buffer. Its pKa is approximately 8.1 at 25°C, making it an effective buffer in the slightly alkaline pH range of 7.0 to 9.2.[1][2] The pKa of Tris is, however, sensitive to temperature changes.

Succinic Acid

Succinic acid is a dicarboxylic acid with two pKa values, corresponding to the ionization of its two carboxyl groups. The first pKa (pKa1) is approximately 4.2, and the second pKa (pKa2) is around 5.6.[3][4] This allows for the creation of succinate-based buffers that are effective in the acidic pH range of approximately 3.2 to 6.6. Succinate buffers are particularly useful in biochemical and pharmaceutical applications, with a notable buffering capacity between pH 4.5 and 6.0.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tris and succinic acid, providing a clear comparison of their properties.

| Compound | pKa at 25°C | Buffering Range (pH) | Molecular Weight ( g/mol ) |

| Tris | ~8.1 | 7.0 - 9.2 | 121.14 |

| Succinic Acid | pKa1: ~4.2, pKa2: ~5.6 | 3.2 - 6.6 | 118.09 |

Experimental Protocols

This section provides detailed methodologies for the determination of pKa and buffering range, as well as the preparation of a Tris-succinate buffer.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for the precise determination of pKa values.[6]

Materials:

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (100 mL, 250 mL)

-

Volumetric flasks

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

The weak acid or weak base to be analyzed (e.g., Tris or succinic acid)

-

Deionized water

Procedure:

-

Calibrate the pH meter: Use standard buffer solutions of known pH (e.g., pH 4.00, 7.00, and 10.00) to calibrate the pH meter.

-

Prepare the analyte solution: Accurately weigh a known amount of the substance and dissolve it in a known volume of deionized water in a beaker. A typical concentration is 0.01 M to 0.1 M.

-

Set up the titration: Place the beaker with the analyte solution on the magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Perform the titration:

-

For a weak acid (e.g., succinic acid), fill the buret with the standardized NaOH solution.

-

For a weak base (e.g., Tris), fill the buret with the standardized HCl solution.

-

-

Record initial pH: Record the pH of the analyte solution before adding any titrant.

-

Add titrant in increments: Add the titrant in small, known increments (e.g., 0.5 mL or 1.0 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.

-

Identify the equivalence point(s): Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Continue adding titrant past the equivalence point until the pH stabilizes again. For a diprotic acid like succinic acid, there will be two equivalence points.

-

Plot the titration curve: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis).

-

Determine the pKa: The pKa is the pH at the half-equivalence point. To find this, determine the volume of titrant required to reach the equivalence point. The half-equivalence point is half of this volume. The pH at this volume on the titration curve is the pKa. For succinic acid, two pKa values will be determined from the two half-equivalence points.

Determination of Buffering Range and Capacity

The buffering range is experimentally determined by assessing the buffer's capacity to resist pH changes upon the addition of a strong acid or base.

Materials:

-

Prepared buffer solution of known concentration

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

pH meter and electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Beakers

Procedure:

-

Prepare the buffer: Prepare a buffer solution of the desired concentration (e.g., 0.1 M Tris-succinate).

-

Measure initial pH: Place a known volume (e.g., 50 mL) of the buffer in a beaker and measure its initial pH.

-

Titrate with strong acid: Fill a buret with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.5 mL) to the buffer solution while stirring. Record the pH after each addition.

-

Identify the lower limit of the buffering range: Continue adding HCl until the pH drops by approximately one pH unit from the pKa. The point at which the pH begins to change rapidly indicates the limit of the buffer's effectiveness against acid.

-

Titrate with strong base: Take a fresh 50 mL aliquot of the buffer solution. Fill a clean buret with standardized 0.1 M NaOH. Add the NaOH in small increments, recording the pH after each addition.

-

Identify the upper limit of the buffering range: Continue adding NaOH until the pH increases by approximately one pH unit from the pKa. The point at which the pH begins to change rapidly indicates the limit of the buffer's effectiveness against base.

-

Determine the buffering range: The effective buffering range is the pH range between the points where the buffer's ability to resist pH change diminishes significantly.

-

Calculate Buffer Capacity (β): The buffer capacity can be calculated using the formula: β = (moles of acid or base added) / (volume of buffer in L × ΔpH) A higher β value indicates a greater resistance to pH change.

Preparation of Tris-Succinate Buffer

This protocol describes the preparation of a 0.05 M Tris-succinate buffer.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Succinic acid

-

Deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and volumetric flasks

-

Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment (optional)

Procedure:

-

Prepare stock solutions:

-

0.1 M Tris solution: Dissolve 12.11 g of Tris in deionized water and bring the final volume to 1 L in a volumetric flask.

-

0.1 M Succinic acid solution: Dissolve 11.81 g of succinic acid in deionized water and bring the final volume to 1 L in a volumetric flask.

-

-

Prepare the buffer:

-

To prepare a 0.05 M Tris-succinate buffer, you can start with a 0.1 M Tris solution.[7]

-

Take a specific volume of the 0.1 M Tris solution.

-

Slowly add the 0.1 M succinic acid solution while monitoring the pH with a calibrated pH meter until the desired pH is reached.

-

Dilute the final solution with deionized water to achieve a final Tris concentration of 0.05 M. For example, if you start with 500 mL of 0.1 M Tris, the final volume after adding succinic acid and diluting should be 1 L. The final concentration of succinate will depend on the amount of succinic acid solution added to reach the target pH.

-

Biological Signaling Pathways

While Tris primarily serves as a buffering agent in biological experiments, succinate has been identified as a key signaling molecule, particularly in the context of inflammation and cancer.

Succinate Signaling via SUCNR1

Extracellular succinate can act as a signaling molecule by binding to the G-protein coupled receptor, SUCNR1 (also known as GPR91). This interaction triggers downstream signaling cascades that can modulate cellular responses.

References

- 1. Principle of measuring buffer capacity of trihydroxymethylaminomethane buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. Video: Buffer Effectiveness [jove.com]

- 3. SUCNR1 - Wikipedia [en.wikipedia.org]

- 4. The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. proffenyes.weebly.com [proffenyes.weebly.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Aqueous Solubility of Tris Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris succinate (B1194679), the salt formed from Tris (tris(hydroxymethyl)aminomethane) and succinic acid, is a common buffering agent used in a variety of biochemical and pharmaceutical applications. A thorough understanding of its aqueous solubility is critical for its effective use in drug formulation, bioprocessing, and laboratory research, as it directly impacts solution preparation, stability, and bioavailability. This technical guide provides an in-depth overview of the aqueous solubility of Tris succinate, including quantitative data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The aqueous solubility of this compound has been reported in the literature. The available data is summarized in the table below for easy reference and comparison.

| Parameter | Value | Temperature | Source |

| Aqueous Solubility | ~108.1 g/L | 20°C | Material Safety Data Sheet |

| Aqueous Solubility | >100 g/L | Not Specified | Product Information Sheet |

Note: The second data point is inferred from the observation that a 10% aqueous solution (equivalent to 100 g/L) is clear and colorless, indicating complete dissolution at this concentration.

Experimental Protocol for Determining Aqueous Solubility

The following protocol is a detailed methodology for determining the aqueous solubility of a solid compound like this compound. It is based on the widely accepted OECD Test Guideline 105, specifically the Shake-Flask Method, which is suitable for substances with solubilities above 10⁻² g/L.

Principle of the Method

An excess amount of the solid this compound is agitated in deionized water at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method.

Materials and Equipment

-

Test Substance: this compound, pure solid

-

Solvent: Deionized or distilled water

-

Apparatus:

-

Constant temperature water bath or incubator with shaker

-

Flasks with stoppers (e.g., Erlenmeyer flasks)

-

Analytical balance

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

pH meter

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

-

Experimental Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium. This helps in optimizing the conditions for the main experiment.

-

Preparation of Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a flask.

-

Add a known volume of deionized water to the flask.

-

Seal the flask to prevent evaporation.

-

-

Equilibration:

-

Place the flask in a constant temperature bath or shaker set to the desired temperature (e.g., 20°C).

-

Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully separate the saturated aqueous phase from the solid. Centrifugation at the same temperature as the equilibration is the preferred method to avoid temperature-dependent solubility changes. Filtration can also be used, but care must be taken to avoid clogging and adsorption of the solute onto the filter material.

-

-

Sample Analysis:

-

Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent if necessary.

-

Determine the concentration of this compound in the sample using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC).

-

Prepare a calibration curve using standard solutions of known this compound concentrations to quantify the amount in the test sample.

-

-

Data Reporting:

-

The solubility is reported in grams per liter (g/L) or moles per liter (mol/L).

-

The temperature at which the measurement was performed must be specified.

-

The pH of the saturated solution should also be recorded.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the aqueous solubility of this compound using the shake-flask method.

Caption: Workflow for determining the aqueous solubility of this compound.

Signaling Pathways and Logical Relationships

This compound is primarily utilized as a buffering agent and is not typically directly involved in specific signaling pathways as a signaling molecule itself. Its role is to maintain a stable pH environment, which is crucial for the proper function of proteins, enzymes, and other components of signaling cascades. Therefore, a diagram depicting a specific signaling pathway for this compound would not be appropriate. The logical relationship of its utility is in providing a stable chemical environment for biological assays and formulations.

Conclusion

This technical guide provides essential information on the aqueous solubility of this compound for researchers and professionals in the pharmaceutical and life sciences. The provided quantitative data, a detailed experimental protocol based on the OECD 105 guideline, and a clear workflow diagram offer a comprehensive resource for understanding and determining this critical physicochemical property. Accurate knowledge of this compound's solubility is fundamental for its successful application in various scientific and developmental endeavors.

An In-depth Technical Guide to Tris Succinate for Researchers and Drug Development Professionals

Abstract

Tris succinate (B1194679), a salt formed from the reaction of Tris (tromethamine) and succinic acid, is a compound with significant utility in biochemical and pharmaceutical applications. It primarily serves as a biological buffer, but also shows potential as an active pharmaceutical ingredient (API) with anxiolytic properties. This technical guide provides a comprehensive overview of Tris succinate, including its chemical identity, physicochemical properties, synthesis protocols, and applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction

Tris(hydroxymethyl)aminomethane, commonly known as Tris or tromethamine, is a widely used biological buffer with a pKa of approximately 8.1 at 25°C, making it effective in the physiological pH range of 7 to 9. Succinic acid is a dicarboxylic acid that is an intermediate in the citric acid cycle. The combination of these two molecules results in this compound, a salt that can exist in different stoichiometric ratios, primarily as mono-Tris succinate (1:1) and di-Tris succinate (2:1). These forms possess distinct physicochemical properties and CAS numbers. This guide will focus on both forms, with a particular emphasis on their relevance to pharmaceutical sciences.

Chemical Identity and Physicochemical Properties

This compound can be found in two primary forms, each with a unique Chemical Abstracts Service (CAS) number. The properties of these forms are summarized in the tables below.

Table 1: Chemical Identification of this compound Forms

| Property | Di-Tris Succinate | Mono-Tris Succinate |

| Systematic Name | bis(2-Amino-2-(hydroxymethyl)propane-1,3-diol) succinate | 2-Amino-2-(hydroxymethyl)propane-1,3-diol succinate |

| Common Names | Di-Tris succinate, Trizma® succinate | Mono-Tris succinate |

| CAS Number | 85169-32-0 | 84540-64-7 |

| Molecular Formula | C₁₂H₂₈N₂O₁₀ | C₈H₁₇NO₇ |

| Molecular Weight | 360.36 g/mol | 239.22 g/mol |

| Stoichiometry | 2 moles of Tris to 1 mole of Succinic Acid | 1 mole of Tris to 1 mole of Succinic Acid |

Table 2: Physicochemical Properties of Tris and Succinic Acid Components

| Property | Tris | Succinic Acid |

| pKa (25 °C) | 8.06 | pKa₁ = 4.21, pKa₂ = 5.64 |

| Melting Point | 167-172 °C | 184-190 °C |

| Solubility in Water | 550 g/L (25 °C) | 83 g/L (25 °C) |

Table 3: Physicochemical Properties of Di-Tris Succinate

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 138-141 °C |

| Solubility | Soluble in water |

| Stability | Stable under normal temperatures and pressures. Avoid moisture. |

Experimental Protocols

Synthesis of Di-Tris Succinate (2:1)

This protocol describes the preparation of di-Tris succinate crystals.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Succinic acid

-

Deionized water

Procedure:

-

Dissolution: Dissolve 2 moles of Tris in a minimal amount of warm deionized water. In a separate beaker, dissolve 1 mole of succinic acid in a minimal amount of warm deionized water.

-

Reaction: Slowly add the succinic acid solution to the Tris solution with constant stirring.

-

Crystallization: Allow the solution to cool to room temperature. For enhanced crystallization, place the solution in an ice bath. If crystals do not form readily, a small amount of ethanol can be added to decrease the polarity of the solvent.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Drying: Dry the crystals under vacuum at a temperature not exceeding 50 °C.

Preparation of a this compound Buffer

This protocol outlines the preparation of a this compound buffer solution.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Succinic acid

-

Deionized water

-

pH meter

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

-

Preparation of Stock Solutions: Prepare a stock solution of Tris (e.g., 1 M) and a stock solution of succinic acid (e.g., 0.5 M) in deionized water.

-

Buffering: To prepare the buffer, start with the Tris stock solution. While monitoring the pH with a calibrated pH meter, slowly add the succinic acid stock solution until the desired pH is reached.

-

Final Volume Adjustment: Adjust the final volume with deionized water to achieve the desired buffer concentration.

-

pH Verification: Verify the final pH and adjust as necessary with dilute HCl or NaOH.

Applications in Drug Development

As a Biological Buffer

Due to the buffering capacity of the Tris component, this compound is an excellent choice for a biological buffer in the physiological pH range. It is particularly useful in formulations of biopharmaceuticals, such as proteins and peptides, where pH control is critical for stability and activity.

As a Formulation Excipient

This compound can be used as a counter-ion for acidic drugs, potentially improving their solubility, stability, and bioavailability. The succinate component can also contribute to the overall stability of the formulation.

Potential as an Anxiolytic Agent

There is evidence suggesting that succinic acid and its derivatives may possess anxiolytic properties. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to be related to the modulation of GABAergic and serotonergic pathways in the central nervous system. Further research is required to fully understand its pharmacological profile.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of di-Tris succinate.

Potential Anxiolytic Mechanism of Action

This diagram depicts a simplified, hypothetical signaling pathway for the potential anxiolytic effects of succinate derivatives.

Conclusion

This compound is a versatile compound with established utility as a biological buffer and emerging potential in pharmaceutical development. Its two primary forms, mono-Tris and di-Tris succinate, offer different physicochemical properties that can be leveraged in various applications. The straightforward synthesis and favorable buffering capacity make it a valuable tool for researchers and formulation scientists. Further investigation into its pharmacological properties, particularly its anxiolytic effects, is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide to Tris Succinate for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, experimental protocols, and visualizations concerning Tris succinate (B1194679), a biological buffer used in various scientific applications. The information is intended for professionals in research and drug development to ensure safe handling and effective utilization of this compound.

Core Safety and Chemical Data

Tris succinate, also known as Tris(hydroxymethyl)aminomethane succinate, is a buffer combining the properties of Tris, a common biological buffer, and succinic acid, a key intermediate in cellular metabolism.[1][2] Understanding its safety profile and chemical properties is paramount for its application in a laboratory setting.

Physical and Chemical Properties

This compound is typically a white crystalline powder.[1] It is soluble in water and serves to maintain a stable pH in aqueous solutions, generally within the physiological range.[3][4]

| Property | Value | Source |

| Synonyms | Tris(hydroxymethyl)aminomethane succinate, Trizma succinate | [1][2] |

| Appearance | White powder | [1] |

| Molecular Formula | C₁₂H₂₈N₂O₁₀ | [5] |

| Molecular Weight | 360.36 g/mol | [2][5] |

| Purity | ≥98% | [2] |

| pKa of Tris | ~8.1 at 25°C | [6][7] |

| Effective pH Range of Tris | 7.1 - 9.1 | [7] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[1][8][9][10] Appropriate personal protective equipment (PPE) should be worn when handling this chemical to minimize exposure and risk.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315: Causes skin irritation | Skin Irritation (Category 2) | P264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[8][10] |

| H319: Causes serious eye irritation | Eye Irritation (Category 2A) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[8][10] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | P261: Avoid breathing dust.[10] |

First Aid Measures:

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[11]

Handling and Storage:

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Ensure adequate ventilation. Wash hands thoroughly after handling.[1]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3][12] The recommended storage temperature is typically between 2°C and 8°C.[3][12]

Biological Role of Succinate: Signaling Pathways

Succinate is not merely a metabolic intermediate but also a crucial signaling molecule that can influence cellular processes, particularly in the context of inflammation and hypoxia.[13][14] It exerts its effects through two primary pathways: activation of the succinate receptor 1 (SUCNR1) and inhibition of prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[13][14][15]

Succinate-SUCNR1 Signaling Pathway

Extracellular succinate can bind to and activate SUCNR1, a G-protein coupled receptor.[14][15] This interaction initiates a cascade of intracellular events that can modulate immune cell function and other physiological responses.[14]

Succinate-HIF-1α Signaling Pathway

Intracellular accumulation of succinate can inhibit the activity of prolyl hydroxylase domain (PHD) enzymes.[13][14] This leads to the stabilization of HIF-1α, a transcription factor that plays a critical role in the cellular response to low oxygen and inflammation.[14][16][17]

Experimental Protocols and Workflows

While Tris-HCl is a more commonly cited buffer in published protocols, this compound can be a valuable alternative, particularly in studies where the biological activity of succinate is relevant or when avoiding chloride ions is desirable. Below is an exemplary protocol for an enzyme kinetics assay adapted for the use of this compound buffer.

Exemplary Protocol: Enzyme Kinetics Assay using this compound Buffer

This protocol details the determination of kinetic parameters for an enzyme (e.g., β-galactosidase) using a colorimetric substrate (e.g., o-nitrophenyl-β-D-galactopyranoside, ONPG).

1. Materials:

-

Enzyme (e.g., β-galactosidase)

-

Substrate (e.g., ONPG)

-

Tris base

-

Succinic acid

-

Stop solution (e.g., 1 M sodium carbonate)

-

Spectrophotometer

-

96-well microplate

2. Preparation of 0.1 M this compound Buffer (pH 7.5):

-

Dissolve 12.11 g of Tris base in approximately 800 mL of deionized water.

-

Slowly add a 0.2 M solution of succinic acid while monitoring the pH with a calibrated pH meter.

-

Continue adding the succinic acid solution until the pH reaches 7.5 at the desired experimental temperature (note that the pKa of Tris is temperature-dependent).[7]

-

Adjust the final volume to 1 L with deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

3. Experimental Procedure:

-

Prepare a series of substrate dilutions in 0.1 M this compound buffer (pH 7.5).

-

Add a constant amount of enzyme to each well of a 96-well plate.

-

Initiate the reaction by adding the different concentrations of the substrate to the wells.

-

Incubate the plate at a constant temperature for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance of the product (o-nitrophenol) at 420 nm using a spectrophotometer.

-

Run a blank for each substrate concentration without the enzyme.

4. Data Analysis:

-

Subtract the blank absorbance from the sample absorbance.

-

Calculate the reaction velocity (V) for each substrate concentration.

-

Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ.

Experimental Workflow: Enzyme Kinetics Assay

The following diagram illustrates the workflow for the enzyme kinetics assay described above.

Conclusion

This compound is a versatile buffer with applications in various areas of biological research. Its safety profile necessitates careful handling and the use of appropriate personal protective equipment. The dual role of its succinate component as both a buffering agent and a signaling molecule makes it a compound of interest for studies in metabolism, inflammation, and hypoxia. The provided protocols and diagrams serve as a foundational guide for the safe and effective use of this compound in a research and development setting.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. scbt.com [scbt.com]

- 3. What are the storage conditions for Tris buffer? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. How to store the pre configured Tris solution in a more standardized manner if it is not used up - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Tris(hydroxymethyl)aminomethane succinate | C12H28N2O10 | CID 3086186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the role of Tris in protein crystallization? - Blog [hbynm.com]

- 7. Tris - Wikipedia [en.wikipedia.org]

- 8. mesoscale.com [mesoscale.com]

- 9. Tris-Tricine-SDS PAGE Buffer (10X): Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. westliberty.edu [westliberty.edu]

- 12. Storage conditions for Tris hydrochloride (Tris hcl) buffer-blood collection,Biological buffer,Hubei Xindesheng Material [whdsbio.cn]

- 13. tara.tcd.ie [tara.tcd.ie]

- 14. Frontiers | Cellular succinate metabolism and signaling in inflammation: implications for therapeutic intervention [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. Succinate is an inflammatory signal that induces IL-1β through HIF-1α. | Broad Institute [broadinstitute.org]

- 17. Succinate is a danger signal that induces IL-1β via HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

The Hygroscopic Nature of Tris Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)aminomethane succinate (B1194679) (Tris succinate) is a widely utilized buffer in biochemical and pharmaceutical applications.[1][2] Its physical properties, particularly its interaction with atmospheric moisture, are critical parameters for formulation development, manufacturing, and stability. This technical guide provides an in-depth analysis of the hygroscopic nature of this compound, offering insights into its propensity to absorb water from the environment. The document details the methodologies for characterizing this behavior and discusses the implications for handling and storage.

Introduction to this compound and Hygroscopicity

This compound is a salt formed from the organic buffer Tris(hydroxymethyl)aminomethane and the dicarboxylic acid, succinic acid. It is valued for its buffering capacity in the physiological pH range.[1][2] However, like many amine salts, this compound is known to be a hygroscopic solid.[3] Hygroscopicity is the tendency of a substance to absorb and retain water molecules from the surrounding atmosphere. This property can have significant consequences in pharmaceutical and research settings, potentially impacting:

-

Physical Stability: Moisture absorption can lead to physical changes such as deliquescence (dissolving in absorbed water), caking, and changes in flowability.

-

Chemical Stability: The presence of water can accelerate chemical degradation pathways, such as hydrolysis, affecting the potency and purity of active pharmaceutical ingredients (APIs) and formulations.

-

Dosage Form Performance: In solid dosage forms, changes in moisture content can alter dissolution rates and bioavailability.

Given these potential impacts, a thorough understanding and quantification of the hygroscopic nature of this compound are essential for its effective use.

Characterization of Hygroscopicity

The hygroscopicity of a material is typically characterized by measuring its water vapor sorption isotherm. This isotherm plots the equilibrium moisture content of the material as a function of the relative humidity (RH) at a constant temperature.

Quantitative Data on Water Vapor Sorption

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.00 | 0.15 |

| 10 | 0.10 | 0.25 |

| 20 | 0.20 | 0.40 |

| 30 | 0.35 | 0.60 |

| 40 | 0.55 | 0.85 |

| 50 | 0.80 | 1.20 |

| 60 | 1.25 | 1.75 |

| 70 | 2.00 | 2.50 |

| 80 | 3.50 | 3.80 |

| 90 | 6.00 | 6.00 |

Note: This table presents hypothetical data for illustrative purposes and does not represent experimentally determined values for this compound.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the change in mass of a material as it is exposed to varying levels of humidity at a constant temperature.[4] It is a primary method for determining the hygroscopicity of pharmaceutical powders.

Principle

A sample of the material is placed on a sensitive microbalance inside a temperature and humidity-controlled chamber. A carrier gas (typically nitrogen or dry air) with a precisely controlled amount of water vapor is passed over the sample. The mass of the sample is continuously monitored as the relative humidity is systematically varied in a stepwise manner. The equilibrium mass at each RH step is used to construct the sorption and desorption isotherms.

Instrumentation

A typical DVS instrument consists of:

-

A sensitive recording microbalance.

-

A temperature-controlled sample chamber.

-

A humidity generation and control system.

-

A data acquisition and analysis software.

Methodology

-

Sample Preparation: A known mass of this compound (typically 5-15 mg) is placed into the DVS sample pan.

-

Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a defined threshold).

-

Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. This data is then plotted to generate the sorption and desorption isotherms.

Visualizing the Process

Logical Relationship of Hygroscopicity Effects

The following diagram illustrates the potential consequences of the hygroscopic nature of this compound on a final product.

Caption: Logical flow of hygroscopicity effects.

Experimental Workflow for DVS Analysis

The diagram below outlines the key steps in a Dynamic Vapor Sorption experiment.

Caption: DVS experimental workflow.

Implications and Recommendations

The hygroscopic nature of this compound necessitates careful handling and storage to ensure its stability and performance.

-

Storage: this compound should be stored in well-sealed containers in a dry environment. Exposure to high humidity should be minimized.

-

Manufacturing: During manufacturing processes, it is advisable to control the ambient humidity to prevent significant moisture uptake, which could affect powder handling and processing.

-

Formulation: For formulations containing this compound, particularly in solid dosage forms, the inclusion of other excipients should be evaluated for their potential to influence the overall hygroscopicity of the product.

Conclusion

This compound is a hygroscopic material, and this property is a critical consideration for its use in research and pharmaceutical development. While specific quantitative data is not widely published, the established methodologies, such as Dynamic Vapor Sorption, provide a robust framework for characterizing its water sorption behavior. By understanding and quantifying the hygroscopic nature of this compound, researchers and formulation scientists can develop strategies to mitigate the potential risks associated with moisture absorption, thereby ensuring the quality, stability, and efficacy of their products.

References

Methodological & Application

Tris succinate buffer preparation protocol

Application Note: Tris Succinate (B1194679) Buffer

Introduction

Tris succinate buffer is a versatile and effective buffering agent employed in a variety of biochemical and molecular biology applications. Comprising Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers good pH stability in the physiological range. Tris, with a pKa of approximately 8.1 at 25°C, provides buffering capacity between pH 7.0 and 9.0. The inclusion of succinic acid, a dicarboxylic acid, can modulate the buffering capacity and provide a suitable ionic environment for specific applications. This buffer is particularly noted for its use in the isolation and functional analysis of mitochondria, as well as in protein purification and crystallization studies.

Key Properties and Applications

-

Buffering Range: The effective buffering range of this compound buffer typically falls between pH 7.0 and 8.5, making it suitable for a wide array of biological experiments that require a stable physiological pH.

-

Mitochondrial Research: Tris-based buffers, including this compound, are commonly used for the isolation of mitochondria from various tissues.[1][2] The composition of the isolation buffer is critical for preserving the integrity and function of the isolated organelles. Succinate itself is a key substrate for mitochondrial respiration (Complex II), making this buffer system particularly relevant for functional mitochondrial assays.

-

Protein Purification and Crystallography: Maintaining a stable pH is crucial during protein purification to ensure protein stability and activity. This compound can be employed as a component of the purification and storage buffers. In protein crystallography, the choice of buffer is critical for obtaining high-quality crystals, and Tris-based buffers are frequently screened for optimal crystallization conditions.[3][4][5]

-

Enzyme Assays: For enzymes that are active at neutral to slightly alkaline pH, this compound can provide a stable environment for kinetic studies and activity assays. It is important to note that the primary amine of Tris can interact with certain enzymes, so its suitability should be confirmed for the specific enzyme under investigation.

Quantitative Data Summary

The preparation of this compound buffer can be approached in two primary ways: by titrating a solution of Tris base with succinic acid to the desired pH, or by mixing stock solutions of Tris and succinic acid in a specific molar ratio. The following tables provide component quantities for preparing this compound buffers of various concentrations and pH values.

Table 1: Preparation of 1 L of this compound Buffer by Titration

| Final Tris Concentration (mM) | Final pH | Molarity of Tris Base Solution (M) | Molarity of Succinic Acid Solution (M) | Approximate Volume of Succinic Acid Solution to Add (mL) |

| 50 | 7.4 | 0.1 | 0.1 | Adjust to pH |

| 50 | 8.2 | 0.1 | 0.1 | Adjust to pH |

| 100 | 7.4 | 0.2 | 0.2 | Adjust to pH |

| 100 | 8.0 | 0.2 | 0.2 | Adjust to pH |

Note: The volume of succinic acid is approximate. It is essential to monitor the pH of the Tris solution with a calibrated pH meter while adding the succinic acid solution dropwise until the target pH is reached.

Table 2: Preparation of 1 L of 50 mM this compound Buffer using a 2:1 Molar Ratio of Tris to Succinate

| Final pH | Mass of Tris Base (g) | Mass of Succinic Acid (g) |

| ~7.6 | 6.06 g | 2.95 g |

Note: This method, based on a 2:1 molar ratio of Tris to succinate, will result in a pH of approximately 7.6.[6] Fine adjustments to the pH can be made with small additions of concentrated HCl or NaOH if necessary.

Experimental Protocols

Protocol 1: Preparation of 1 L of 50 mM this compound Buffer (pH 7.4) by Titration

This is a common and precise method for preparing a buffer to a specific pH.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol

-

Succinic acid, MW: 118.09 g/mol

-

Deionized water (dH₂O)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinders and beakers

-

0.22 µm sterile filter (optional, for sterile applications)

Procedure:

-

Prepare a 0.1 M Tris base solution: Dissolve 12.11 g of Tris base in approximately 800 mL of dH₂O in a 1 L beaker. Stir until fully dissolved.

-

Prepare a 0.1 M succinic acid solution: Dissolve 11.81 g of succinic acid in approximately 800 mL of dH₂O in a separate 1 L beaker. Stir until fully dissolved and then bring the final volume to 1 L with dH₂O.

-

pH Adjustment: Place the beaker with the Tris solution on a magnetic stirrer and immerse a calibrated pH meter probe into the solution.

-

Titrate with Succinic Acid: Slowly add the 0.1 M succinic acid solution to the Tris solution while continuously monitoring the pH. Add the succinic acid dropwise as you approach the target pH of 7.4.

-

Final Volume Adjustment: Once the desired pH of 7.4 is reached, transfer the solution to a 1 L graduated cylinder. Add dH₂O to bring the final volume to exactly 1 L.

-

Final pH Check: Re-check the pH to ensure it is still at 7.4. Make any minor adjustments with dilute HCl or NaOH if necessary.

-

Sterilization (Optional): If a sterile buffer is required, filter the solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Storage: Store the buffer at 4°C. For long-term storage, consider preparing the buffer fresh or autoclaving if all components are heat-stable (note: pH may shift after autoclaving and may need readjustment after cooling).

Protocol 2: Preparation of 1 L of 50 mM this compound Buffer (approx. pH 7.6) using a 2:1 Molar Ratio

This method is quicker if a precise pH is not initially required, with the option for later adjustment.

Materials:

-

Tris(hydroxymethyl)aminomethane (Tris base), MW: 121.14 g/mol

-

Succinic acid, MW: 118.09 g/mol

-

Deionized water (dH₂O)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Graduated cylinder and beaker

Procedure:

-

Weigh Reagents: Weigh out 6.06 g of Tris base (for a final concentration of 50 mM) and 2.95 g of succinic acid (for a final concentration of 25 mM).

-

Dissolve: Add both the Tris base and succinic acid to approximately 800 mL of dH₂O in a 1 L beaker.

-

Mix: Place the beaker on a magnetic stirrer and stir until all solids are completely dissolved.

-

Final Volume Adjustment: Transfer the solution to a 1 L graduated cylinder and add dH₂O to a final volume of 1 L.

-

pH Measurement and Adjustment (Optional): Measure the pH of the solution. It should be approximately 7.6. If a different pH is required, it can be adjusted by adding small amounts of concentrated HCl to lower the pH or NaOH to raise it.

-

Storage: Store the buffer at 4°C.

Visualizations

References

- 1. karger.com [karger.com]

- 2. Comparative Assessment of Mitochondria Isolation Buffers for Optimizing Tissue-Specific Yields in Buffalo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. photophysics.com [photophysics.com]

- 4. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRIS AMINO™ AC Advanced Crystal Buffer [advancionsciences.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Utilizing Tris Succinate Buffer in Enzyme Kinetics Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate buffer is a critical determinant for the success and reproducibility of enzyme kinetics assays. The buffer system maintains a stable pH, which is crucial for enzyme structure and activity, and can also influence enzyme-substrate interactions. Tris (tris(hydroxymethyl)aminomethane) is a widely used biological buffer due to its pKa of approximately 8.1 at 25°C, making it effective in the physiological pH range of 7.0 to 9.0.[1][2] Typically, the pH of a Tris base solution is adjusted with hydrochloric acid (HCl) to create Tris-HCl buffer.

This document provides application notes and protocols for the preparation and use of Tris succinate (B1194679) buffer as an alternative to traditional Tris-HCl in enzyme kinetics assays. In this buffer, succinic acid, a dicarboxylic acid, is used as the titrant to adjust the pH of the Tris base solution. While less common than Tris-HCl, Tris succinate may offer advantages in specific applications, particularly in studies of mitochondrial enzymes where succinate is a key metabolite.

Properties of this compound Buffer

This compound buffer is a two-component system comprising Tris base and succinic acid. The properties of each component are summarized in the table below.

| Component | Molar Mass ( g/mol ) | pKa (at 25°C) | Temperature Dependence of pKa (ΔpKa/°C) |

| Tris | 121.14 | ~8.1 | -0.028 to -0.031[3][4] |

| Succinic Acid | 118.09 | pKa1 = 4.21, pKa2 = 5.64[5][6] | Less sensitive than Tris[4] |

Table 1: Properties of Tris and Succinic Acid.

Succinic acid is a dicarboxylic acid with two pKa values in the acidic range.[5][7] When preparing a this compound buffer in the neutral to alkaline range (pH 7.0-9.0), the succinic acid will be fully deprotonated and will primarily function as a counter-ion to the protonated Tris base, rather than contributing to the buffering capacity in this pH range.

A key consideration for any Tris-based buffer is its temperature-dependent pH. The pKa of Tris decreases as temperature increases, leading to a more acidic buffer at higher temperatures.[3][8] It is therefore crucial to adjust the pH of the buffer at the intended experimental temperature.

Rationale for Using this compound Buffer

The choice of the acid used to adjust the pH of a Tris buffer can be significant, as the counter-ion introduced can interact with the enzyme or other assay components. While chloride from HCl is generally considered non-reactive, there are specific instances where it can be inhibitory.

The primary rationale for considering this compound includes:

-

Mitochondrial Enzyme Assays: Succinate is a key substrate for Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[9][10] In studies involving mitochondrial preparations, using succinate as the counter-ion could be advantageous. However, it is also important to consider that it may act as a competitive inhibitor for enzymes with binding sites for dicarboxylic acids.

-

Avoiding Chloride Ions: In assays where chloride ions may interfere with enzyme activity or the stability of assay components, succinate provides a viable alternative.

It is important to note that the use of this compound in enzyme kinetics is not widely documented in the literature, and therefore, its performance relative to other buffers should be empirically validated for each specific enzyme and assay system.

Experimental Protocols

Preparation of 1 M this compound Stock Solution (pH 7.4 at 25°C)

Materials:

-

Tris base (MW: 121.14 g/mol )

-

Succinic acid (MW: 118.09 g/mol )

-

High-purity water (e.g., Milli-Q or equivalent)

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flasks and graduated cylinders

Procedure:

-

Weigh 121.14 g of Tris base and dissolve it in approximately 800 mL of high-purity water in a suitable beaker.

-

While stirring, slowly add succinic acid to the Tris solution. Monitor the pH continuously using a calibrated pH meter.

-

Continue adding succinic acid until the pH of the solution reaches 7.4.

-

Transfer the solution to a 1 L volumetric flask and add high-purity water to bring the final volume to 1 L.

-

Sterilize the buffer by filtering it through a 0.22 µm filter.

-

Store the stock solution at 4°C.

References

- 1. Biological Buffers [staff.ustc.edu.cn]

- 2. benchchem.com [benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Succinic Acid | C4H6O4 | CID 1110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. The relationship between the pH value of Tris buffer and temperature - Hubei xindesheng Material Technology Co., Ltd [chemicalbook.com]

- 9. Evaluation of the Mitochondrial Respiratory Chain and Oxidative Phosphorylation System using Polarography and Spectrophotometric Enzyme Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Tris Succinate Buffer for Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris succinate (B1194679) buffer is a versatile and effective buffering agent for a variety of protein purification applications. Composed of Tris (tris(hydroxymethyl)aminomethane) and succinic acid, this buffer system offers excellent pH stability in the physiological range, making it a suitable choice for maintaining the native structure and activity of proteins during purification. Tris itself is a primary amine with a pKa of approximately 8.1 at 25°C, providing a buffering range of pH 7.0 to 9.0.[1][2][3] The combination with succinic acid, a dicarboxylic acid, allows for precise pH control and can be advantageous in specific chromatographic techniques.

These application notes provide a comprehensive overview of the properties, preparation, and applications of Tris succinate buffer in protein purification, along with detailed protocols for its use.

Properties of this compound Buffer

Tris-based buffers are widely used in biochemistry and molecular biology due to their numerous advantages.[3][4]

Key Advantages:

-

Good Stability: Tris buffers maintain their buffering performance over a wide range of temperatures and pH conditions.[5]

-

High Biocompatibility: Tris generally does not denature or inactivate biomolecules like proteins and nucleic acids, helping to preserve their natural activity.[5][6]

-

High Solubility: Tris is highly soluble in water, simplifying the preparation of buffer solutions at various concentrations.[5]

-

Versatility: this compound buffer can be employed in various protein purification techniques, including chromatography and electrophoresis.[1][3][7]

Considerations:

-

Temperature Dependence: The pKa of Tris is temperature-dependent. It is crucial to adjust the pH of the buffer at the temperature at which it will be used.

-

Reactivity with Aldehydes: The primary amine group in Tris can react with aldehydes.[8] Therefore, it is advisable to avoid using this buffer with samples containing aldehydes.

-